molecular formula C24H16Cl3N B12559258 2,4,6-tris(4-chlorophenyl)aniline CAS No. 163073-03-8

2,4,6-tris(4-chlorophenyl)aniline

Cat. No.: B12559258
CAS No.: 163073-03-8
M. Wt: 424.7 g/mol
InChI Key: REMRUCXYXZUWEY-UHFFFAOYSA-N
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Description

2,4,6-tris(4-chlorophenyl)aniline is an organic compound with the molecular formula C24H16Cl3N. It is characterized by the presence of three 4-chlorophenyl groups attached to an aniline core. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tris(4-chlorophenyl)aniline typically involves the reaction of 4-chlorobenzene with aniline under specific conditions. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include recycling of by-products and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4,6-tris(4-chlorophenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2,4,6-tris(4-chlorophenyl)aniline has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,6-tris(4-chlorophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of chlorophenyl groups around an aniline core. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

163073-03-8

Molecular Formula

C24H16Cl3N

Molecular Weight

424.7 g/mol

IUPAC Name

2,4,6-tris(4-chlorophenyl)aniline

InChI

InChI=1S/C24H16Cl3N/c25-19-7-1-15(2-8-19)18-13-22(16-3-9-20(26)10-4-16)24(28)23(14-18)17-5-11-21(27)12-6-17/h1-14H,28H2

InChI Key

REMRUCXYXZUWEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)Cl)N)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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